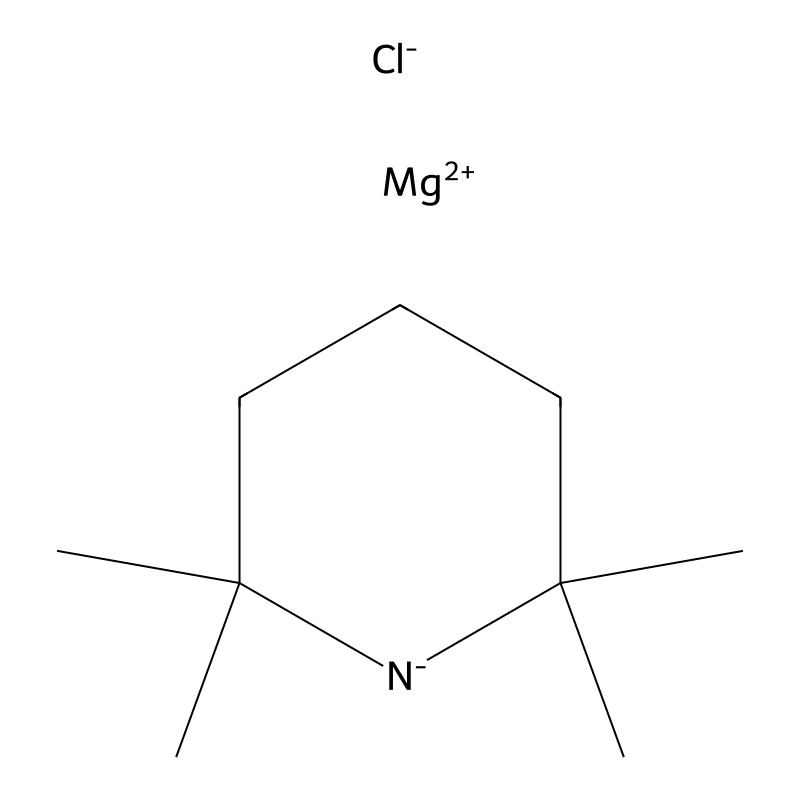Tmpmgcl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Regioselective Magnesiation of 2-Phenylpyridine
Scientific Field: Organic Chemistry
Summary: TMPMgCl·LiCl selectively magnesiates specific positions in 2-phenylpyridine.
Methods/Experimental Procedures: Reaction with 2-phenylpyridine in THF at 55 °C.
Results/Outcomes: Formation of aryl iodide with high yield.
The compound 2,2,6,6-Tetramethylpiperidyl magnesium chloride lithium chloride, commonly referred to as TMPMgCl·LiCl, is a bimetallic organometallic reagent that belongs to the class of Turbo-Hauser bases. This compound is characterized by its unique structural properties, where the sterically hindered 2,2,6,6-tetramethylpiperidine ligand coordinates with magnesium and lithium ions. TMPMgCl·LiCl exhibits significant reactivity in organic synthesis, particularly in metalation and deprotonation reactions due to the strong nucleophilic nature of the magnesium center and the stabilizing effect of lithium chloride .
- Metalation: The compound can selectively metalate aromatic compounds, enabling the introduction of functional groups at specific positions on the aromatic ring. For instance, it has been shown to effectively metalate ethyl-3-chlorobenzoate at the C2 position .
- Deprotonation: TMPMgCl·LiCl can deprotonate weakly acidic C-H bonds in heteroaromatic compounds, facilitating further functionalization .
- Electrophile Trapping: After metalation, the resulting organometallic species can react with various electrophiles, allowing for diverse synthetic applications .
TMPMgCl·LiCl is typically synthesized through the reaction of a Grignard reagent (such as 2,2,6,6-tetramethylpiperidyl magnesium halide) with lithium chloride. The general reaction can be summarized as follows:
This method allows for the formation of a stable complex that retains its reactivity in solution. The synthesis can be performed under controlled conditions to optimize yield and purity .
The applications of TMPMgCl·LiCl are diverse and include:
- Synthetic Organic Chemistry: It is widely used for functionalizing aromatic compounds through selective metalation and deprotonation.
- Pharmaceutical Synthesis: The ability to introduce various functional groups makes it valuable in synthesizing complex pharmaceutical intermediates .
- Material Science: TMPMgCl·LiCl can be utilized in developing new materials through polymerization reactions or as a catalyst in various transformations .
Studies have shown that TMPMgCl·LiCl interacts effectively with a range of substrates, demonstrating high regioselectivity and chemoselectivity during metalation reactions. For instance, it has been successfully applied to functionalize cyano-substituted compounds and other heterocycles . The interactions are often influenced by factors such as steric hindrance and electronic properties of the substrates involved.
TMPMgCl·LiCl shares similarities with other organometallic reagents but exhibits unique characteristics due to its specific ligand structure. Some similar compounds include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Isopropylmagnesium chloride | Less sterically hindered than TMPMgCl·LiCl | Exhibits different reactivity patterns in metalation |
| Lithium diisopropylamide | Contains two isopropyl groups | More reactive towards electrophiles than TMP-based reagents |
| 2,2,6,6-Tetramethylpiperidyl zinc chloride | Zinc-based variant | Generally less reactive than magnesium-based counterparts |
TMPMgCl·LiCl is distinguished by its ability to stabilize reactive intermediates while maintaining high selectivity during reactions. Its steric bulk allows for unique reactivity profiles compared to less hindered analogs like isopropylmagnesium chloride .
GHS Hazard Statements
H226 (41.54%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (41.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (38.46%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Irritant








